Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of hexanoic acid and indole, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of hexanoic acid with 3-(2-aminoethyl)indole. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Mechanism of Action
The mechanism of action of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root formation.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
What sets this compound apart is its unique combination of hexanoic acid and indole, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
19716-83-7 |
---|---|
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[2-(1H-indol-5-yloxy)-2-oxoethyl]hexylazanium;acetate |
InChI |
InChI=1S/C16H22N2O2.C2H4O2/c1-2-3-12(6-8-17)10-16(19)20-14-4-5-15-13(11-14)7-9-18-15;1-2(3)4/h4-5,7,9,11-12,18H,2-3,6,8,10,17H2,1H3;1H3,(H,3,4) |
InChI Key |
RGPONSTXZJSEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC[NH3+])CC(=O)OC1=CC2=C(C=C1)NC=C2.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.